REACTION_CXSMILES
|
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|
|
Name
|
Sulfo-SMCC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When reaction
|
Type
|
WASH
|
Details
|
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|
|
Name
|
Sulfo-SMCC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When reaction
|
Type
|
WASH
|
Details
|
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|
|
Name
|
Sulfo-SMCC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When reaction
|
Type
|
WASH
|
Details
|
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7
|
Name
|
ethylenediamine
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
sulfo-SMCC
|
Type
|
product
|
Smiles
|
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |